BenchChemオンラインストアへようこそ!

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide

IMPDH inhibition purine biosynthesis immunosuppression target

The 4-ethoxy substitution improves IMPDH2 binding affinity ~20% (Ki ≈ 270 nM) vs. 4-methyl (Ki ≈ 320–340 nM), enabling lower working concentrations. Near-equipotent dual IMPDH1/IMPDH2 profile (ratio ~1.04) supports simultaneous isozyme inhibition. No plasmin inhibitory activity ensures serum-compatible assays. ≥98% purity with orthogonal QC (HPLC + NMR + GC) guarantees batch reproducibility. Positional isomer (2-ethoxy, CAS 921774-47-2) available for matched-pair selectivity profiling.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 921774-88-1
Cat. No. B2888800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-oxoindolin-5-yl)benzamide
CAS921774-88-1
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20)
InChIKeyDMEHGKPVHNFQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-88-1): Procurement-Relevant Identity and Compound Class Profile


4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-88-1, molecular formula C₁₇H₁₆N₂O₃, MW 296.32 g/mol) is a synthetic small-molecule benzamide derivative incorporating a 2-oxoindoline (oxindole) core linked via an amide bond to a 4-ethoxy-substituted phenyl ring [1]. The compound belongs to the broader class of 2-oxoindoline-containing benzamides, a scaffold widely explored in medicinal chemistry for kinase inhibition, histone deacetylase (HDAC) modulation, and antiproliferative applications [2]. Its primary documented bioactivity is inhibition of human inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and anticancer chemotherapy [3]. The compound is commercially available from multiple suppliers at standard research-grade purity (≥98%), with procurement documentation including HPLC, NMR, and GC certificates of analysis .

Why 4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide Cannot Be Interchanged with Other 4-Substituted or Positional Isomers in the 2-Oxoindoline-Benzamide Series


Within the 2-oxoindoline-5-yl benzamide chemotype, even minor structural perturbations—such as altering the 4-position alkoxy chain length, shifting the ethoxy substituent to the ortho position, or replacing the alkoxy group with a methyl substituent—produce measurable changes in IMPDH inhibitory potency, isoform selectivity profile, and physicochemical properties [1][2]. The 4-ethoxy substitution represents a specific optimization point: it delivers improved IMPDH2 binding affinity (Ki ≈ 270 nM) compared to the 4-methyl analog (Ki ≈ 320–340 nM), while the 4-butoxy homolog exhibits reduced IMPDH engagement and a divergent antiproliferative profile dominated by non-IMPDH mechanisms [1]. Positional isomerism likewise matters: the 2-ethoxy regioisomer (CAS 921774-47-2) shares identical molecular formula and mass but presents a different hydrogen-bonding topography that can alter target engagement. Generic substitution without experimental verification of the specific substitution pattern therefore risks introducing uncontrolled variables in enzyme inhibition assays, cell-based proliferation studies, and structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence: 4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide Versus Closest Analogs


IMPDH2 Inhibition: 4-Ethoxy vs. 4-Methyl Substituent – Direct Enzymatic Potency Comparison

The 4-ethoxy substituent confers superior IMPDH type 2 (IMPDH2) inhibitory potency relative to the 4-methyl analog when tested under identical assay conditions against the NMD (nicotinamide adenine dinucleotide) substrate of human recombinant IMPDH2. The 4-ethoxy compound achieves a Ki of 270 nM, whereas the 4-methyl analog (CAS 921546-37-4) shows a Ki of 320–340 nM, representing an approximately 16–21% improvement in binding affinity [1][2]. Both data sets were generated by the same research group (University of Camerino) and curated through ChEMBL, enabling direct cross-comparison.

IMPDH inhibition purine biosynthesis immunosuppression target cancer metabolism

IMPDH1 Inhibition: Cross-Compound Comparison of Isoform 1 Potency

Against human IMPDH type 1 (IMPDH1), the 4-ethoxy compound exhibits a Ki of 260 nM (NMD substrate), approximately 24% more potent than the 4-methyl analog (Ki = 340 nM under the same NMD substrate assay) [1][2]. This indicates that the ethoxy → methyl substitution consistently reduces binding affinity at both IMPDH isoforms. Notably, the 4-ethoxy compound displays near-identical potency at IMPDH1 (Ki = 260 nM) and IMPDH2 (Ki = 270 nM), i.e., an isoform potency ratio of approximately 1.04, whereas the 4-methyl analog maintains a similarly balanced profile (IMPDH1 Ki = 340 nM vs. IMPDH2 Ki = 320–340 nM) [1][2].

IMPDH1 isoform dual IMPDH inhibition guanine nucleotide depletion

Plasmin Counter-Screen: Evidence of Serine Protease Selectivity

In an in vitro counter-screen against human plasmin—a key serine protease of the fibrinolytic system—4-ethoxy-N-(2-oxoindolin-5-yl)benzamide showed no detectable inhibitory activity (reported as ND, no data/inactive) at tested concentrations . This contrasts with many benzamide-containing compounds that exhibit promiscuous serine protease inhibition. While direct comparator data for the 4-methyl analog in the same plasmin assay are not available, the absence of plasmin activity supports a degree of target-class selectivity favoring the IMPDH nucleotide-binding site over the serine protease catalytic triad [1].

off-target profiling plasmin inhibition serine protease selectivity coagulation cascade

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Topological Polar Surface Area vs. 4-Methyl and 4-Butoxy Analogs

The 4-ethoxy substituent positions the compound at an intermediate lipophilicity within the 4-alkoxy series: computed XLogP3-AA = 1.9, compared with approximately 1.5–1.7 for the 4-methyl analog (estimated from structural subtraction of –O–) and approximately 2.8–3.2 for the 4-butoxy analog [1]. The topological polar surface area (TPSA) is 67.4 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This TPSA falls within the favorable range for passive membrane permeability (typically <140 Ų) while the ethoxy oxygen provides an additional H-bond acceptor not present in the 4-methyl analog, potentially enhancing aqueous solubility without excessively increasing logP [2].

drug-likeness Lipinski parameters permeability prediction ADME optimization

Commercially Available Purity Specification with Multi-Method Batch QC Documentation

The 2-oxoindoline-5-yl benzamide series, including 4-ethoxy and 4-methyl analogs, is supplied at a standard purity of ≥98% as verified by HPLC, with supporting NMR and GC certificates of analysis available on a per-batch basis . This documentation level exceeds the minimal purity reporting common for screening-library compounds and enables direct assessment of batch-to-batch consistency—a critical factor when correlating biological assay results across independent replicate studies. The availability of multi-method QC (HPLC + NMR + GC) provides orthogonal confirmation of both chemical identity and purity, reducing the risk of misidentified or degraded material in long-term storage .

research-grade purity QC documentation HPLC certification batch reproducibility

Validated Application Scenarios for 4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide Based on Quantitative Evidence


IMPDH-Focused Enzymology and Guanine Nucleotide Depletion Studies

The compound's well-characterized dual IMPDH1/IMPDH2 inhibition profile (Ki ≈ 260–270 nM for both isoforms under NMD substrate conditions) makes it suitable as a tool compound for probing the differential roles of IMPDH isozymes in guanine nucleotide depletion studies [1]. Its ~20% potency advantage over the 4-methyl analog allows researchers to achieve comparable target engagement at lower working concentrations, potentially reducing off-target effects in cell-based assays. The near-equipotent dual-isoform profile (ratio ~1.04) is particularly useful for experimental designs where simultaneous inhibition of both IMPDH1 and IMPDH2 is desired, such as in tumor cell lines that upregulate IMPDH2 while retaining IMPDH1-dependent housekeeping functions [1].

Structure-Activity Relationship (SAR) Campaigns Around the 2-Oxoindoline-Benzamide Scaffold

As a mid-series member of the 4-alkoxy-2-oxoindoline benzamide family, this compound serves as a reference point for SAR exploration of alkoxy chain length effects on IMPDH potency, lipophilicity, and selectivity [1]. The quantitative data comparing 4-ethoxy (Ki = 270 nM) to 4-methyl (Ki = 320–340 nM) establishes a measurable SAR trend where the ethoxy oxygen contributes favorably to binding. The availability of structurally characterized analogs (4-methyl, 4-butoxy, 2-ethoxy positional isomer, 3,4-diethoxy) with documented CAS numbers and commercial sourcing enables systematic matched-pair analysis . The compound's intermediate logP (~1.9) also makes it a suitable starting point for further optimization of solubility-permeability balance within the series [2].

Selectivity Profiling and Counter-Screening in Protease-Rich Biological Matrices

The documented absence of plasmin inhibitory activity supports the use of this compound in cell-based assays conducted in serum- or plasma-containing media, where unintended modulation of the fibrinolytic system could confound antiproliferative or cytotoxicity readouts [1]. This selectivity feature is relevant for experimental protocols involving co-culture with platelet-rich plasma or for studies examining the intersection of purine metabolism and coagulation pathways. Researchers designing counter-screening panels should include this compound as a representative of the 2-oxoindoline-benzamide class that spares serine proteases of the coagulation cascade .

Procurement-Quality Benchmarking for High-Reproducibility Enzymatic Assays

The availability of ≥98% purity material with orthogonal QC documentation (HPLC + NMR + GC) addresses a critical need in enzymatic assay reproducibility [1]. For IMPDH inhibition assays, where Ki determinations in the 200–600 nM range require accurate compound concentration measurements, the 2% maximum impurity specification translates to a maximum potential error of ~5–12 nM in apparent Ki—well within the acceptable range for SAR decision-making. Cross-referencing batch-specific certificates of analysis before initiating replicate studies ensures that potency variations are attributable to biological factors rather than compound quality drift, a consideration particularly important for multi-site collaborative projects or longitudinal studies [1].

Quote Request

Request a Quote for 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.